Esculentoside K is primarily extracted from the roots and leaves of Phytolacca esculenta. This plant has been traditionally used in various cultures for its medicinal properties, including anti-inflammatory and immunomodulatory effects. The extraction process typically involves solvent extraction techniques to isolate the active compounds from the plant material.
Esculentoside K is classified as a triterpenoid saponin. Saponins are characterized by their ability to form stable foams in aqueous solutions and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of Esculentoside K can be approached through various chemical methods, primarily focusing on glycosylation reactions. These methods often involve the use of specific glycosyl donors and acceptors under controlled conditions to achieve the desired glycosidic linkages.
The molecular structure of Esculentoside K consists of a triterpenoid backbone with multiple sugar moieties attached. The detailed structure can be represented as follows:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate the structure of Esculentoside K, confirming the presence of functional groups and the arrangement of atoms within the molecule.
Esculentoside K participates in various chemical reactions typical of saponins, including hydrolysis and oxidation reactions. These reactions can lead to the formation of bioactive metabolites that may exhibit enhanced pharmacological effects.
The mechanism of action for Esculentoside K involves several pathways:
Experimental studies have demonstrated that Esculentoside K can significantly reduce inflammation markers in vitro and in vivo, supporting its role in therapeutic applications against inflammatory diseases.
Relevant data indicate that these properties contribute to its bioavailability and efficacy in various applications.
Esculentoside K has garnered attention for its potential applications in:
Research continues into the full range of biological activities associated with Esculentoside K, highlighting its potential as a valuable compound in both traditional medicine and modern therapeutic contexts.
Esculentoside K (EsK) is a monodesmosidic triterpenoid saponin characterized by a 30-carboxy oleanane-type aglycone core esterified at C-28 and glycosylated at C-3. Its structure exemplifies the complex chemical diversity within Phytolacca-derived saponins, featuring a unique combination of hydroxylation and glycosylation patterns that distinguish it from other esculentosides [9] [10].
The systematic IUPAC name for Esculentoside K is:(3β,4α,16α)-23,30-Dihydroxy-3-{[(2O-β-D-glucopyranosyl-β-D-galactopyranosyl)oxy]}-olean-12-en-28-oic acid 28-β-D-glucopyranosyl ester [9]. This nomenclature precisely defines its stereochemical configuration, glycosidic linkages, and functional group positions. Key isomeric variations arise from:
Table 1: Aglycone Structures in Esculentosides
Aglycone Type | Molecular Weight | R1 | R2 | R3 | Present in |
---|---|---|---|---|---|
Phytolaccagenin | 532 | OH | OH | H | Esculentoside A |
Jaligonic acid | 546 | OH | OH | =O | Esculentoside K |
11α-Hydroxyphytolaccagenin | 548 | OH | OH | OH | Esculentoside H |
EsK contains 12 stereocenters: 9 within the jaligonic acid aglycone and 3 within the glycosidic linkages. Critical stereochemical features include:
Chiral separation techniques employed for EsK purification include:
The therapeutic potential and bioavailability of EsK are governed by its intricate physicochemical properties, particularly its hydrogen-bonding networks and partitioning behavior.
Molecular dynamics simulations reveal extensive hydrogen-bonding networks:
Rotatable bond analysis identifies:
Table 2: Hydrogen Bond Dynamics in Esculentoside K
H-bond Type | Donor→Acceptor Distance (Å) | Angle (°) | Occupancy (%) | Lifetime (ps) |
---|---|---|---|---|
O30-H···O28 | 1.82 ± 0.15 | 158 ± 8 | 92 | 250 |
C3-O···H-C2'' (Glc) | 1.95 ± 0.21 | 152 ± 12 | 78 | 180 |
C23=O···H-O (Gal) | 2.10 ± 0.30 | 146 ± 15 | 65 | 95 |
Water-mediated (PO4⁻-Glc) | 2.85 (O···Owater) | N/A | 45 | 18 |
Structural variations among esculentosides significantly influence their physicochemical behavior and bioactivity profiles.
Glycosylation patterns:
Aglycone differences:
Table 3: Comparative Physicochemical Properties of Esculentosides
Property | Esculentoside K | Esculentoside A | Esculentoside B | Esculentoside C |
---|---|---|---|---|
Molecular Formula | C₄₈H₇₆O₂₁ | C₄₂H₆₆O₁₃ | C₃₆H₅₆O₁₀ | C₄₇H₇₄O₁₈ |
Aglycone | Jaligonic acid | Phytolaccagenin | Phytolaccagenin | 11-oxo-Phytolaccagenin |
Glycosylation | C3: Glc-Gal, C28: Glc ester | C3: Gal, C28: Glc-GlcA | C3: GlcA | C3: Gal, C28: Glc-Xyl |
TPSA (Ų) | 285 | 305 | 195 | 315 |
LogP | -1.42 | -0.98 | -0.35 | -1.85 |
H-bond Donors | 14 | 12 | 8 | 15 |
H-bond Acceptors | 21 | 19 | 10 | 23 |
Cytotoxic IC₅₀ (HepG2, μg/mL) | 8.9 ± 0.7 | 15.2 ± 1.1 | >50 | 12.4 ± 0.9 |
Bioactivity implications:
The structural nuances between esculentosides underscore the significance of subtle modifications—particularly at C-23 and glycosylation sites—in dictating molecular interactions, physicochemical behavior, and ultimately, biological specificity. Esculentoside K's unique jaligonic acid core and optimized glycosylation pattern position it as a molecule with distinctive pharmacological potential warranting further investigation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1